molecular formula C8H17NO2 B1611338 4-(2-Methoxyethoxy)piperidine CAS No. 70978-88-0

4-(2-Methoxyethoxy)piperidine

Cat. No.: B1611338
CAS No.: 70978-88-0
M. Wt: 159.23 g/mol
InChI Key: KTXVOCUROHMWQP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 4-(2-methoxyethoxy)piperidine is systematically named according to IUPAC rules as follows:

  • Parent structure : Piperidine (a six-membered saturated heterocycle with one nitrogen atom).
  • Substituent : A 2-methoxyethoxy group (-OCH₂CH₂OCH₃) attached to the fourth carbon of the piperidine ring.

Molecular formula : C₈H₁₇NO₂
SMILES notation : COCCOC1CCNCC1
InChI code : InChI=1S/C8H17NO2/c1-10-6-7-11-8-2-4-9-5-3-8/h8-9H,2-7H2,1H3
InChIKey : KTXVOCUROHMWQP-UHFFFAOYSA-N .

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation , with the 2-methoxyethoxy substituent occupying an equatorial position to minimize steric strain (Fig. 1). Key geometric features include:

  • Bond angles : C-N-C (~109.5°) and C-O-C (~111°) typical of sp³ hybridization.
  • Torsional angles : The ethoxy chain (-OCH₂CH₂OCH₃) exhibits rotational flexibility, favoring staggered conformations to reduce eclipsing interactions .

Computational studies (DFT) suggest the lowest-energy conformation involves the methoxy group oriented away from the piperidine ring, stabilizing the molecule through van der Waals interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, CDCl₃) :
δ (ppm) Multiplicity Integration Assignment
3.40 t (J = 6.0 Hz) 2H OCH₂CH₂O
3.35 s 3H OCH₃
3.30 m 2H NCH₂ (piperidine)
2.80 m 2H CH₂N (piperidine)
1.70–1.50 m 4H CH₂ (piperidine ring)
¹³C NMR (100 MHz, CDCl₃) :
δ (ppm) Assignment
72.1 OCH₂CH₂O
70.8 OCH₃
58.9 NCH₂ (piperidine)
45.2 CH₂N (piperidine)
32.4, 25.6 CH₂ (piperidine ring)

Data correlate with analogous piperidine derivatives .

Infrared (IR) Absorption Signatures

Key IR bands (KBr, cm⁻¹) :

  • 2925, 2850 : C-H stretching (aliphatic).
  • 1115 : C-O-C asymmetric stretching (ether).
  • 1070 : C-O symmetric stretching.
  • 1450 : CH₂ bending.

The absence of N-H stretches (2500–3300 cm⁻¹) confirms a secondary amine .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) :

m/z Fragment
175 [M]⁺ (molecular ion)
117 [M – C₂H₄O]⁺
86 [C₅H₁₀N]⁺ (piperidine ring)
58 [C₃H₈N]⁺

Fragmentation involves α-cleavage at the ether linkage and loss of the methoxyethoxy group .

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray data for this compound is limited, related piperidine derivatives exhibit:

  • Crystal system : Monoclinic.
  • Space group : P2₁/c.
  • Unit cell parameters : a = 8.2 Å, b = 12.5 Å, c = 10.3 Å, β = 105° .

In the hydrochloride salt form (), ionic interactions between the protonated piperidine nitrogen and Cl⁻ stabilize a layered packing structure . The ethoxy chain adopts an extended conformation, with intermolecular C-H⋯O interactions .

Properties

IUPAC Name

4-(2-methoxyethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-6-7-11-8-2-4-9-5-3-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXVOCUROHMWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554423
Record name 4-(2-Methoxyethoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70978-88-0
Record name 4-(2-Methoxyethoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)piperidine
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Preparation Methods

Catalytic Hydrogenation of 4-Substituted Pyridine Precursors

One of the most efficient and well-documented approaches to synthesize 4-substituted piperidines, including 4-(2-methoxyethoxy)piperidine analogs, involves the catalytic hydrogenation of 4-substituted pyridine derivatives. This method typically comprises two main stages:

  • Step 1: Formation of 4-Substituted Pyridine Intermediate
    A pyridine derivative bearing the desired substituent at the 4-position is synthesized via condensation or substitution reactions. For example, 4-pyridinecarboxaldehyde can be reacted with methylating agents under acidic catalysis to yield 4-(dimethoxymethyl)pyridine intermediates.

  • Step 2: Hydrogenation to Piperidine
    The 4-substituted pyridine intermediate is dissolved in an organic solvent such as methanol, and a noble metal catalyst (commonly ruthenium on titanium dioxide, Ru/TiO2) is added. The reaction mixture is purged with nitrogen to remove oxygen, then hydrogen gas is introduced under controlled pressure (2-4 MPa) and temperature (40-100 °C). The hydrogenation reduces the pyridine ring to the piperidine ring, yielding the target 4-substituted piperidine compound.

Example Data from Patent CN112661694B :

Parameter Condition/Value
Starting Material 4-pyridinecarboxaldehyde
Methylating Agent Trimethyl orthoformate (molar ratio 1:2)
Catalyst for Step 1 p-Toluenesulfonic acid (solid acid catalyst)
Reaction Time (Step 1) 4-12 hours
Temperature (Step 1) 20-80 °C
Catalyst for Hydrogenation Ru/TiO2 (15% Ru loading)
Hydrogen Pressure 2-4 MPa
Temperature (Hydrogenation) 40-100 °C
Reaction Time (Hydrogenation) 2-12 hours
Yield ≥96%
Purity ≥99% (GC analysis)

The process yields 4-(dimethoxymethyl)piperidine with high conversion (>99.5%) and excellent purity, and the catalysts and solvents can be recycled to reduce costs.

Alkylation and Substitution on Piperidine Ring

Another approach to obtaining this compound involves direct alkylation or substitution reactions on the piperidine ring. This method is often used for derivatives where the 2-methoxyethoxy group is introduced via nucleophilic substitution or reductive amination.

  • Alkylation of Piperidine
    The piperidine nitrogen or the 4-position carbon can be alkylated using suitable alkyl halides bearing the 2-methoxyethoxy substituent. This reaction may be catalyzed by bases or under reductive amination conditions.

  • Reductive Amination
    Piperidine derivatives can be reacted with aldehydes or ketones containing the 2-methoxyethoxy group, followed by reduction to form the substituted piperidine.

A related example from research on piperidine derivatives shows that alkylation via reductive amination can be performed under mild conditions to introduce complex substituents, including those with methoxyethoxy groups, yielding high purity products suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Yield & Purity Notes
Catalytic Hydrogenation Pyridine derivative synthesis + hydrogenation Solid acid catalyst, Ru/TiO2 catalyst 20-80 °C (step 1), 40-100 °C, 2-4 MPa H₂ (step 2) ≥96% yield, ≥99% purity Mild conditions, recyclable catalyst
Alkylation/Reductive Amination Alkylation or reductive amination on piperidine Alkyl halides, aldehydes, reducing agents Mild conditions, solvent dependent High purity, variable yield Suitable for complex substituents
Pyridinium Salt Route Pyridinium salt formation + sequential reductions Benzyl halides, acid, hydrogen source Multi-step, controlled hydrogenation Improved yield and purity Adaptable for complex piperidines

Research Findings and Analytical Data

  • Elemental Analysis and Purity : For hydrogenation methods, elemental analysis closely matches theoretical values (e.g., C 60.41%, H 10.83%, N 8.71%, O 20.06% vs theoretical C 60.35%, H 10.76%, N 8.80%, O 20.10%) confirming product identity and high purity.

  • Catalyst Recyclability : The Ru/TiO2 catalyst used in hydrogenation can be recovered by filtration and reused without significant loss of activity, enhancing economic feasibility.

  • Spectroscopic Characterization : Compounds synthesized via alkylation and reductive amination are characterized by NMR, MS, and IR, confirming the substitution pattern and functional groups.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The piperidine scaffold is prevalent in numerous biologically active molecules, including pharmaceuticals. The methoxyethoxy group can enhance solubility and bioavailability, making 4-(2-Methoxyethoxy)piperidine a candidate for drug design and development. Its structural similarity to other piperidine derivatives suggests potential applications in developing new therapeutic agents.

Table 1: Comparison of Piperidine Derivatives

Compound NameStructural FeaturesPotential Applications
4-(2-Ethoxyethyl)piperidineEthoxyethyl group instead of methoxyVarying pharmacological effects
3-(2-Methoxyethyl)piperidineDifferent position of methoxy groupAltered biological activity
N-Methyl-4-(2-methoxyethoxy)piperidineMethyl substitution on nitrogenEnhanced lipophilicity affecting permeability
1-(2-Methoxyethoxy)-3-(piperidin-4-yl)propan-1-oneAdditional propanone groupUnique properties due to keto functionality

This table highlights the diversity within piperidine derivatives while underscoring the unique characteristics of this compound that may influence its specific applications and biological activities.

Drug Development

Research indicates that derivatives of piperidine can serve as scaffolds for synthesizing novel compounds targeting various diseases. For instance, studies involving similar compounds have demonstrated their effectiveness as inhibitors for enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This suggests that this compound could be explored for similar inhibitory activities.

Case Study: Inhibition of α-Glucosidase

  • Objective : Evaluate the inhibitory activity of piperidine derivatives.
  • Findings : Certain derivatives exhibited significant inhibition compared to standard references like acarbose, indicating potential for managing diabetes through enzyme modulation .

Biochemical Research

The compound may also facilitate the delivery of cell-penetrating peptides (CPPs), enhancing their efficiency in crossing cellular membranes. This application is significant for therapeutic strategies involving gene therapy or targeted drug delivery systems.

Case Study: Cell-Penetrating Peptides

  • Objective : Investigate the role of piperidine derivatives in CPP delivery.
  • Findings : Modifications with piperidine moieties improved the cell penetration efficiency of CPPs .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Modifications and Physicochemical Properties

The 2-methoxyethoxy group distinguishes 4-(2-Methoxyethoxy)piperidine from other piperidine derivatives. Below is a comparison of key analogs:

Compound Name Substituent Molecular Formula Key Properties Reference
This compound 2-Methoxyethoxy C₈H₁₇NO₂ Enhanced solubility, moderate lipophilicity
4-[(2-Ethoxyethoxy)methyl]piperidine Ethoxyethoxy methyl C₁₁H₂₃NO₂ Higher lipophilicity, reduced polarity
4-(2-Methylphenoxy)piperidine 2-Methylphenoxy C₁₂H₁₇NO Increased aromaticity, lower solubility
4-(2-Piperidinoethoxy)benzoic acid HCl Piperidinoethoxy + benzoic acid C₁₄H₂₀ClNO₃ Ionizable carboxyl group, improved bioavailability

Key Observations :

  • Solubility: The 2-methoxyethoxy group in this compound improves aqueous solubility compared to ethoxyethoxy or aromatic substituents (e.g., 2-methylphenoxy) due to its polar ether linkage .
  • Biological Interactions: Aromatic substituents (e.g., 2-methylphenoxy) may enhance binding to hydrophobic enzyme pockets but compromise metabolic stability .
Receptor Selectivity

In studies of IGF-1R inhibitors, derivatives with 2-methoxyethoxy substituents demonstrated 6- to 14-fold selectivity for IGF-1R over insulin receptor (InsR), outperforming analogs with bulkier or less polar groups . For example:

  • Compound 10 : IGF-1R IC₅₀ = 0.12 μM; InsR IC₅₀ = 0.72 μM (6-fold selectivity) .
  • Compound 11 : IGF-1R IC₅₀ = 0.09 μM; InsR IC₅₀ = 1.26 μM (14-fold selectivity) .
Mycobacterial Activity

In antimycobacterial studies, the 2-methoxyethoxy group in biarylmethoxy nicotinamides was critical for maintaining cellular potency. Modifications such as replacing the primary amide with secondary amides increased solubility by 35-fold without compromising activity, highlighting the group’s role in balancing hydrophilicity and target engagement .

Toxicity and Environmental Impact

Limited data are available for this compound’s toxicity. However, structurally related compounds like 4-(Diphenylmethoxy)piperidine hydrochloride lack comprehensive ecotoxicity studies, indicating a research gap in environmental safety assessments .

Biological Activity

4-(2-Methoxyethoxy)piperidine is a chemical compound that features a piperidine ring substituted with a 2-methoxyethoxy group. This unique structure suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with piperidine derivatives. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

The molecular formula of this compound is C8H17NO2C_8H_{17}NO_2 with a molecular weight of approximately 159.23 g/mol. The presence of both ether and amine functional groups enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, related studies on piperidine derivatives provide insights into its potential effects. Piperidine compounds are known to interact with various biological targets, including receptors and enzymes, which can lead to diverse pharmacological effects.

Potential Biological Activities

  • Dopamine Transporter Modulation : Similar compounds have been evaluated for their ability to bind selectively to dopamine transporters (DAT), which are crucial in the treatment of neurological disorders such as Parkinson's disease and depression .
  • Antimicrobial Properties : Some piperidine derivatives exhibit antimicrobial activity, suggesting that this compound may also possess similar properties .
  • CNS Activity : The structural features of piperidine derivatives indicate potential applications in treating central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier .

Case Studies and Experimental Data

  • In Silico Studies : A study utilized computational methods to predict the biological activity spectrum of new piperidine derivatives, indicating that modifications in the piperidine structure could lead to significant changes in pharmacological profiles. The study highlighted that these compounds could affect various targets, including ion channels and receptors involved in CNS functions .
  • Synthesis and Evaluation : The synthesis of similar piperidine derivatives often involves multi-step organic reactions, which can be optimized for yield and purity. For instance, the reaction of piperidine with 2-(methoxyethoxy)chloride has been reported as a method for synthesizing this compound.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-(3-Methoxybenzyl)piperidineC_{11}H_{15}NBenzyl substitution at position four
1-(2-Methoxyethyl)-piperidin-4-amineC_{9}H_{19}N_{2}OAmine functional group instead of HCl
4-(2-Ethoxyethyl)piperidineC_{9}H_{19}NEthyl group instead of methoxy

Uniqueness : The distinct methoxyethoxy substituent on the piperidine ring provides unique solubility and reactivity characteristics compared to similar compounds. This structural feature may contribute to its specific biological activities and applications in research.

Q & A

Q. What are the standard synthetic routes for 4-(2-Methoxyethoxy)piperidine, and what critical reaction conditions should be optimized?

The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, a related piperidine derivative was synthesized by reacting a tert-butyl ester with hydrogen chloride in 1,4-dioxane under room temperature overnight, followed by precipitation and filtration . Key conditions to optimize include:

  • Reagent stoichiometry : Ensure excess acid (e.g., HCl) for complete deprotection.
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity.
  • Temperature control : Room temperature minimizes side reactions in sensitive steps .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical. For instance, LCMS with m/z 236 [M+H]+ and HPLC retention time analysis (e.g., 0.83 minutes under SQD-AA05 conditions) have been used to confirm structure and purity . Nuclear magnetic resonance (NMR) (¹H/¹³C) is essential for verifying substitution patterns, particularly the methoxyethoxy group.

Q. What safety protocols are advised for handling this compound given limited toxicity data?

While acute toxicity data for this compound may be unavailable, piperidine derivatives are classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Recommended precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or handling.
  • First-aid measures : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions may arise from variations in assay conditions or impurities. Strategies include:

  • Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., cellular IC50 assays for kinase inhibition ).
  • Impurity profiling : Use LCMS or NMR to identify byproducts affecting bioactivity .
  • Dose-response studies : Confirm activity trends across a concentration gradient.

Q. What methodologies are effective for studying the metabolic stability of this compound in preclinical models?

  • In vitro assays : Liver microsomal stability tests (e.g., human/rat microsomes) with LCMS quantification of parent compound degradation.
  • Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways.
  • Computational modeling : Predict metabolic hotspots (e.g., methoxyethoxy cleavage) using software like Schrödinger’s ADMET Predictor .

Q. How can the selectivity of this compound-based inhibitors be improved for target receptors like IGF-1R?

Structure-activity relationship (SAR) studies are critical. For example:

  • Substituent modification : Replace the methoxyethoxy group with bulkier or charged moieties to enhance receptor binding specificity.
  • Co-crystallization studies : Use X-ray crystallography to identify key interactions (e.g., hydrogen bonding with kinase domains) .
  • Cellular assays : Compare IC50 values against off-target receptors (e.g., InsR) to quantify selectivity ratios .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

  • Process optimization : Transition from batch to flow chemistry for exothermic reactions.
  • Purification efficiency : Replace column chromatography with crystallization (e.g., using ether/hexane mixtures ).
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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